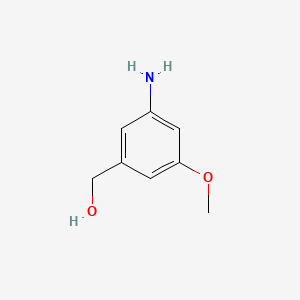

(3-Amino-5-methoxyphenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

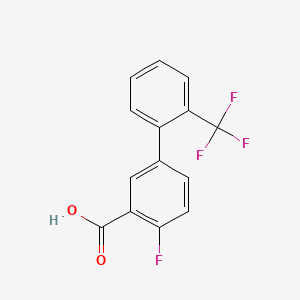

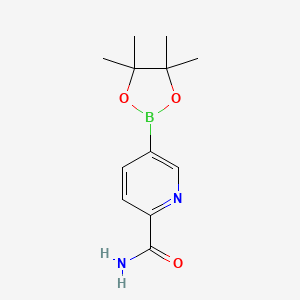

(3-Amino-5-methoxyphenyl)methanol is a compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 . It is a solid substance that should be stored in a dark place under an inert atmosphere at room temperature .

Synthesis Analysis

The synthesis of (3-Amino-5-methoxyphenyl)methanol involves the reduction of 3-methoxy-4-nitrobenzyl alcohol . This process is carried out in methanol with 10% Pd-C as a catalyst under a hydrogen atmosphere . After stirring overnight, the reaction mixture is filtered through a plug of celite and the filtrate is concentrated. The crude product is then purified on a silica gel column eluting with EtOAc/hexanes to yield the pure product as a colorless oil .Physical And Chemical Properties Analysis

(3-Amino-5-methoxyphenyl)methanol is a solid substance . It has a molecular weight of 153.18 and its IUPAC name is (3-amino-5-methoxyphenyl)methanol . The InChI code for this compound is 1S/C8H11NO2/c1-11-8-3-6 (5-10)2-7 (9)4-8/h2-4,10H,5,9H2,1H3 .Scientific Research Applications

Synthesis and Molecular Docking Studies : The compound (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone, related to (3-Amino-5-methoxyphenyl)methanol, was synthesized and analyzed for its molecular structure. It showed potential in antiviral activity studies, with its stability and charge transfer analyzed via natural bond orbital analysis (M. FathimaShahana & A. Yardily, 2020).

Electrochemical Synthesis and Anti-Stress Properties : A study explored the electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives, using a related starting material, which showed anti-stress oxidative properties (M. Largeron & M. Fleury, 1998).

Impact on Lipid Dynamics : Research on methanol, a key component in (3-Amino-5-methoxyphenyl)methanol, demonstrated its significant impact on lipid dynamics, important in studying transmembrane proteins/peptides (Michael H. L. Nguyen et al., 2019).

Reactive Binuclear Tungsten(0) Carbonyl Center : A study on ligand substitution reactions involving methoxide groups, a component related to (3-Amino-5-methoxyphenyl)methanol, revealed insights into reactive binuclear tungsten(0) carbonyl centers (K. Klausmeyer et al., 2003).

Palladium-Catalyzed Synthesis : A comparative study on traditional and palladium-catalyzed C-H halogenation reactions highlighted the synthesis of (6-Amino-2-chloro-3-fluorophenyl)methanol, showcasing advantages in yield and selectivity, relevant to similar compounds (Xiuyun Sun, Yong-Hui Sun, & Yu Rao, 2014).

Green Synthesis in Dye Production : A study on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in azo disperse dyes production, employed novel catalysts, indicating the relevance of such compounds in industrial applications (Zhang Qun-feng, 2008).

Synthetic Routes and Stability Studies : A new synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole was discovered, involving benzyl cyanide and methanol, relevant to the study of (3-Amino-5-methoxyphenyl)methanol related compounds (D. S. Bohle & I. Perepichka, 2009).

Chiral Auxiliary in Asymmetric Synthesis : The compound ( S )-(4 R )-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol was synthesized and evaluated as a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters, illustrating the utility of similar compounds in chiral chemistry (Junyang Jung, H. Ho, & Hee-doo Kim, 2000).

Electrochemical Reactions in Organic Synthesis : A study on the electrochemical α-methoxymethylation and aminomethylation of propiophenones using methanol underlined the importance of such reactions in organic synthesis, relevant to compounds like (3-Amino-5-methoxyphenyl)methanol (Xiu-jin Meng et al., 2020).

Catalysis in 1,3-Dipolar Cycloadditions : A catalyst based on the tris(triazolyl)methanol-Cu(I) structure, relevant to (3-Amino-5-methoxyphenyl)methanol, showed high activity in Huisgen 1,3-dipolar cycloadditions (Salih Ozcubukcu et al., 2009).

Safety and Hazards

The compound is classified under GHS07 and its hazard statements include H302, H312, and H332 . This indicates that it is harmful if swallowed, in contact with skin, or if inhaled . Therefore, precautions should be taken while handling this compound, including avoiding breathing vapors, mist, or gas, and using personal protective equipment .

Mechanism of Action

Target of Action

The primary targets of (3-Amino-5-methoxyphenyl)methanol are currently unknown. This compound is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors . .

Mode of Action

As an indole derivative, it may interact with its targets through a variety of mechanisms, including direct binding, modulation of receptor activity, or alteration of signal transduction pathways

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Result of Action

Given the wide range of biological activities associated with indole derivatives , this compound may have diverse effects at the molecular and cellular level

properties

IUPAC Name |

(3-amino-5-methoxyphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4,10H,5,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQVGJBNCBRABM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40708477 |

Source

|

| Record name | (3-Amino-5-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40708477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Amino-5-methoxyphenyl)methanol | |

CAS RN |

1261566-52-2 |

Source

|

| Record name | (3-Amino-5-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40708477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester](/img/structure/B572081.png)